Product packaging for 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine(Cat. No.:CAS No. 112914-13-3)

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Cat. No.: B137588
CAS No.: 112914-13-3
M. Wt: 224.27 g/mol
InChI Key: JHSPPBBJOLKJDH-UHFFFAOYSA-N
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Description

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine (CAS 112914-13-3) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. It features a morpholine ring, a ubiquitous pharmacophore known for its ability to improve the aqueous solubility of lipophilic scaffolds and influence the pharmacokinetic profiles of drug candidates . This compound is professionally supplied as a clear, light yellow liquid with a high purity level (≥98%) and requires storage at 2-8°C under an inert atmosphere . Its primary research application is as a critical synthetic building block. It was notably used in the development and structure-activity relationship studies of a novel class of potent and selective gastrokinetic agents . Specifically, it served as a key precursor in the synthesis of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate (AS-4370), a compound whose gastrokinetic activity compared favorably with that of cisapride . The integration of the 4-fluorobenzyl group to the morpholine structure has been associated with enhanced biological activity in such therapeutic candidates . The molecular formula of this compound is C12H17FN2O, with a molecular weight of 224.28 g/mol . Computational chemistry analysis predicts several drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a valuable subject for further investigational studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FN2O B137588 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine CAS No. 112914-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPPBBJOLKJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437216
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
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Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112914-13-3
Record name 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
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Record name 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
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Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for the Racemic Compound

The synthesis of racemic 2-Aminomethyl-4-(4-fluorobenzyl)morpholine has been approached through various chemical pathways, primarily focusing on the construction of the core morpholine (B109124) ring followed by functional group manipulations.

Reaction Pathways from Precursor Molecules

One established route to the racemic compound involves the reaction of epichlorohydrin (B41342) with 2-(4-fluorobenzylamino)ethanol. This reaction forms an intermediate diol, which is then subjected to cyclization with concentrated sulfuric acid. This process yields (±)-2-chloromethyl-4-(4-fluorobenzyl)morpholine, a key precursor. clockss.org However, this method can be prone to racemization during the ring closure step, making it more suitable for the synthesis of the racemic mixture rather than for stereospecific synthesis. clockss.org The chloromethyl intermediate is then typically converted to the final aminomethyl product.

Another approach involves the reaction of 4-fluorobenzylamine (B26447) with appropriate precursors to form the morpholine ring. These methods rely on building the heterocyclic structure from acyclic starting materials, incorporating the 4-fluorobenzyl group at the nitrogen atom.

Starting MaterialsKey IntermediatesFinal Step
Epichlorohydrin, 2-(4-fluorobenzylamino)ethanolDiol intermediate, (±)-2-chloromethyl-4-(4-fluorobenzyl)morpholineConversion of chloromethyl to aminomethyl group
4-Fluorobenzylamine, other acyclic precursorsN-(4-fluorobenzyl) substituted open-chain intermediatesCyclization to form morpholine ring

Preparation via Hydrolytic Cleavage of Protected Intermediates

A common strategy in the synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine involves the use of a protected amine functional group, which is later deprotected to yield the final product. The acetyl group is a frequently used protecting group in this context.

The synthesis proceeds by first preparing 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine. The final step is the hydrolytic cleavage of the acetyl group. This is typically achieved by refluxing the protected intermediate in an acidic solution, such as 10% hydrochloric acid, for several hours. prepchem.com Following the hydrolysis, the reaction mixture is neutralized with a base, like aqueous sodium hydroxide, to a pH of 11. The free amine product is then extracted from the aqueous solution using an organic solvent such as chloroform. prepchem.com

Reaction Step: Hydrolysis of Acetyl Protecting Group prepchem.com

Reactant Reagents Conditions Product

Enantioselective Synthesis of Chiral Forms

The synthesis of the individual enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine requires stereocontrolled methods, such as chiral resolution or asymmetric synthesis, to introduce the desired chirality at the C2 position of the morpholine ring.

Resolution Techniques Employing Chiral Resolving Agents

One of the earlier methods for obtaining the enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine involves the chemical resolution of a racemic intermediate. This technique utilizes a chiral resolving agent to form diastereomeric salts that can be separated.

Specifically, the racemic precursor (±)-4-(4-fluorobenzyl)-2-(p-toluenesulfonyloxymethyl)morpholine can be resolved using either the (+) or (-) enantiomer of N-(p-toluenesulfonyl)glutamic acid. clockss.org This process, while effective, can be tedious and require a significant amount of the resolving agent, which prompted the development of more efficient asymmetric syntheses. clockss.org Once the diastereomeric salts are separated, the desired enantiomer of the morpholine precursor is recovered and then converted to the final aminomethyl product. clockss.org

Asymmetric Synthesis Utilizing Chiral Epichlorohydrin Derivatives

A more practical and efficient approach to the enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine involves an asymmetric synthesis starting from commercially available chiral epichlorohydrin. clockss.org This method avoids the issues of racemization and the tediousness of chiral resolution.

The key step is the regioselective opening of either (R)- or (S)-epichlorohydrin with 4-fluorobenzylamine. This reaction proceeds with retention of configuration to yield the corresponding optically active 1-chloro-3-(4-fluorobenzylamino)-2-propanol intermediate. clockss.org This intermediate is then cyclized to form the chiral morpholine ring. For instance, the intermediate can be treated with bromoacetyl bromide, followed by cyclization with sodium methoxide (B1231860) to yield an optically active 2-oxomorpholine derivative. clockss.org This is subsequently reduced and converted to the final chiral aminomethyl product. clockss.org

Key Asymmetric Reaction clockss.org

Chiral Starting Material Reagent Key Intermediate
(R)-(-)-Epichlorohydrin 4-Fluorobenzylamine (R)-(+)-1-Chloro-3-(4-fluorobenzylamino)-2-propanol

The resulting phthalimide (B116566) intermediate, (R)-(-)-N-([4-(4-Fluorobenzyl)-2-morpholinyl]methyl)phthalimide, can be obtained in a 75% yield. clockss.org

Optimization Strategies for Enantiomeric Purity and Overall Yield

The efficiency of the asymmetric synthesis using chiral epichlorohydrin is highly dependent on the reaction conditions. The choice of solvent for the initial epoxide opening step is crucial for maximizing the yield. While solvents like methanol, chloroform, and THF result in unsatisfactory yields of 30-40%, conducting the reaction in a hydrocarbon solvent such as n-hexane allows for the formation of the desired 1-chloro-3-(4-fluorobenzylamino)-2-propanol intermediate in high yield. clockss.org

Derivatization Reactions and Functional Group Transformations

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a crucial intermediate in pharmaceutical synthesis, primarily due to the reactivity of its primary amine group. This functional group allows for a variety of derivatization reactions, particularly the formation of amide bonds, which are central to the structure of many active pharmaceutical ingredients.

The primary amine of 2-aminomethyl-4-(4-fluorobenzyl)morpholine serves as a nucleophile, readily reacting with carboxylic acids or their activated derivatives to form stable amide linkages. This amidation reaction is a cornerstone in the synthesis of several pharmaceutical agents. The reaction typically involves the condensation of the amine with a substituted benzoic acid derivative.

One prominent example is the synthesis of Mosapride, where 2-aminomethyl-4-(4-fluorobenzyl)morpholine is condensed with 4-amino-5-chloro-2-ethoxybenzoic acid. clockss.org Different methodologies have been developed to optimize this coupling reaction, including oxidative amidation and reactions involving activating agents.

A novel synthesis method involves the direct oxidative amidation of 2-ethoxy-4-amino-5-chlorobenzyl methyl ether with 2-aminomethyl-4-(4-fluorobenzyl)morpholine. google.com This reaction, catalyzed by iodine in the presence of tert-butyl peroxide (TBHP), provides a high yield of the target amide, Mosapride. google.com Another approach involves the reaction of methyl 2-ethoxy-4-nitro-5-chlorobenzoate with the morpholine derivative in dimethylformamide (DMF), followed by the reduction of the nitro group to form the final product. google.com

These varied amidation strategies highlight the versatility of 2-aminomethyl-4-(4-fluorobenzyl)morpholine as a reactant in the construction of complex pharmaceutical molecules.

Table 1: Examples of Amidation Reactions

Reactant 1Reactant 2Reagents/ConditionsProductYieldReference
2-ethoxy-4-amino-5-chlorobenzyl methyl ether2-aminomethyl-4-(4-fluorobenzyl)morpholineAcetonitrile, TBHP, Iodine, 70°CMosapride74% google.com
Methyl 2-ethoxy-4-nitro-5-chlorobenzoate(4-(4-fluorophenyl)morpholin-2-yl)methylamineDMF, 100°C4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide90.5% google.com
4-amino-5-chloro-2-ethoxybenzoic acid2-aminomethyl-4-(4-fluorobenzyl)morpholineNot specifiedMosaprideNot specified clockss.org

The synthesis of Mosapride consistently features the introduction of the 2-aminomethyl-4-(4-fluorobenzyl)morpholine moiety via an amide bond formation with a substituted benzoic acid precursor. clockss.org Various synthetic routes have been devised, but they converge on this key coupling step.

For instance, one synthetic scheme for Mosapride involves the reaction of 4-aminosalicylic acid, which undergoes several steps to form an acid anhydride. This intermediate then reacts with 2-aminomethyl-4-(4-fluorobenzyl)morpholine to yield Mosapride. google.com An alternative, more recent method avoids hazardous reagents by employing an oxidative amidation strategy, directly coupling the morpholine derivative with 2-ethoxy-4-amino-5-chlorobenzyl methyl ether. google.com This highlights the compound's integral role as the amine-containing fragment that is essential for the final structure and activity of Mosapride.

Table 2: Synthetic Approaches to Mosapride Utilizing 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

Precursor to the Benzamide (B126) MoietyCoupling MethodKey FeaturesReference
4-amino-5-chloro-2-ethoxybenzoic acidCondensationA direct condensation to form the amide bond. clockss.org
Activated 4-aminosalicylic acid derivative (via isobutyl chloroformate)Acyl substitutionA traditional method involving activation of the carboxylic acid. google.com
2-ethoxy-4-amino-5-chlorobenzyl methyl etherOxidative AmidationA modern approach avoiding hazardous reagents and offering high selectivity. google.com
Methyl 2-ethoxy-4-nitro-5-chlorobenzoateNucleophilic Acyl SubstitutionForms a nitro-intermediate which is subsequently reduced. google.com

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Elucidation of the Morpholine (B109124) Ring's Role in Pharmacological Activity

The morpholine ring is a six-membered heterocyclic motif containing both a nitrogen and an oxygen atom. It is recognized in medicinal chemistry as a "privileged pharmacophore" due to its frequent appearance in bioactive compounds and its favorable properties. nih.govnih.gov The inclusion of the morpholine ring in a molecule can significantly enhance its pharmacological and pharmacokinetic profile. nih.govresearchgate.net

Key contributions of the morpholine ring include:

Physicochemical Properties: The morpholine nucleus imparts a balanced lipophilic-hydrophilic character to a molecule. researchgate.net Its oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. researchgate.net The nitrogen atom is weakly basic, which can influence the compound's ionization state and solubility. researchgate.net

Metabolic Stability: The morpholine ring can improve a compound's metabolic stability, which is a desirable property in drug design. nih.gov

Binding Interactions: The chair-like conformation of the morpholine ring allows its substituents to be oriented in specific spatial arrangements, which can be critical for fitting into the binding sites of receptors or enzymes. researchgate.net Molecular modeling of some morpholine-containing compounds has shown that the morpholine moiety can penetrate deep into the pocket of target proteins. e3s-conferences.org The oxygen atom, in particular, can form crucial hydrogen bonds with amino acid residues in the catalytic active sites of enzymes. researchgate.net

The morpholine scaffold is a versatile building block that medicinal chemists utilize to optimize a molecule's potency, selectivity, and drug-like properties. nih.govresearchgate.net Its ability to modulate both the pharmacodynamic and pharmacokinetic properties of a compound makes it a fundamental component of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. nih.govresearchgate.net

Significance of the 4-(4-Fluorobenzyl) Substituent for Receptor Interaction and Potency

The substituent at the N-4 position of the morpholine ring is critical for defining the compound's biological activity. In 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, this position is occupied by a 4-fluorobenzyl group. SAR studies on various morpholine derivatives consistently show that aromatic rings substituted at this position significantly influence potency. e3s-conferences.org

The 4-fluorobenzyl group contributes in several ways:

Receptor Binding: The benzyl (B1604629) group itself provides a lipophilic region that can engage in hydrophobic interactions within a receptor's binding pocket. researchgate.net

Electronic Effects of Fluorine: The fluorine atom at the para-position of the phenyl ring is a small, highly electronegative atom. This substitution can profoundly impact the molecule's properties. SAR studies on other classes of compounds have shown that fluoro groups on a phenyl ring can increase biological effects. mdpi.com The electron-withdrawing nature of fluorine can alter the electronic distribution of the entire benzyl moiety, potentially enhancing binding affinity.

Metabolic Blocking: Fluorine substitution can be a strategic tool to block metabolic pathways. For example, in a related morpholine-containing compound, fluorine substitution was successfully used to block CYP3A4 metabolism-dependent inhibition, which improved the compound's pharmacokinetic profile. nih.gov

Specific Interactions: The fluorine atom may participate in specific, favorable interactions with the receptor, such as halogen bonding or forming strong hydrogen bonds with specific amino acid residues.

Studies on related quinazoline (B50416) derivatives have shown that the presence of a halogenated benzyloxy group is a key feature for high activity. mdpi.com This underscores the importance of the specific electronic and steric properties conferred by the 4-fluorobenzyl substituent for potent receptor interaction. mdpi.commdpi.com

Contribution of the 2-Aminomethyl Moiety to the Compound's Biological Profile

The aminomethyl group (-CH₂NH₂) at the C-2 position of the morpholine ring introduces a primary amine, which is a key functional group for biological activity. This moiety is crucial for establishing strong interactions with target receptors.

The primary contributions of the 2-aminomethyl group are:

Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, forming multiple hydrogen bonds with acceptor groups (like carbonyl oxygens) on amino acid residues within the receptor binding site. drugdesign.org Probing the necessity of this interaction can be done by replacing the -NH₂ group with other functionalities to observe the change in activity. drugdesign.org

Ionic Interactions: As a basic group, the amine is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (-CH₂NH₃⁺). This positive charge allows for the formation of strong ionic bonds, or salt bridges, with negatively charged (acidic) amino acid residues, such as aspartate or glutamate, in the target protein. This is often a critical anchoring point for the ligand.

Spatial Orientation: The aminomethyl group's placement at the C-2 position orients it in a specific three-dimensional arrangement relative to the rest of the molecule, which is essential for precise docking into the active site of a receptor. Vibrational spectral analysis of the related compound 4-(2-aminoethyl) morpholine highlights the importance of intramolecular interactions that stabilize the conformation of such side chains. researchgate.net

Stereochemical Impact on Receptor Selectivity and Efficacy

The carbon atom at the C-2 position of the morpholine ring in 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a chiral center. This means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine and (S)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Biological systems, such as receptors and enzymes, are themselves chiral, and they often exhibit a high degree of stereoselectivity when interacting with chiral molecules. nih.gov

The stereochemical configuration can have a profound impact on:

Binding Affinity and Potency: One enantiomer typically fits better into the chiral binding site of a receptor, leading to a stronger and more stable interaction. This concept is often explained by the "three-point attachment" model, where a minimum of three points of interaction between the ligand and receptor are required for stereospecific binding. researchgate.net The enantiomer that can achieve this optimal three-dimensional alignment will have higher affinity and, consequently, greater potency. nih.gov The other enantiomer, being a mirror image, may be unable to align correctly and will therefore be less active or even inactive. nih.gov

Receptor Selectivity: The two enantiomers of a chiral drug can be considered as two separate chemical entities. nih.gov It is common for one enantiomer to have high selectivity for a specific receptor subtype, while the other may be non-selective or bind to different receptors altogether. This is seen in morpholine analogs like phenmetrazine, where stereoisomers exhibit different biological activities. researchgate.net

Efficacy: The nature of the interaction can also differ. One enantiomer might act as an agonist (activating the receptor), while the other could be an antagonist (blocking the receptor).

Therefore, the specific stereochemistry at the C-2 position is a critical determinant of the compound's pharmacological profile, influencing not only how strongly it binds but also to which receptors it binds and the functional response it elicits.

SAR Insights from Analogs and Derivatives

The structure-activity relationships of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine can be further understood by examining the biological activities of its analogs and derivatives. nih.govontosight.ai Studies on various classes of morpholine-containing compounds provide valuable insights into how structural modifications affect potency and selectivity.

Table 1: SAR Insights from Modifications of Morpholine-Containing Analogs

Structural ModificationObservation in AnalogsInferred Impact on ActivityReference
Substitution on the N-4 Phenyl Ring In quinoline (B57606) derivatives, substituting the N-phenyl ring with electron-donating groups (e.g., methoxy) or having no substituent showed potent activity. The position of chloro-substituents (ortho, meta, para) also altered potency.The electronic properties and position of substituents on the phenyl ring are crucial for optimizing receptor binding. Small, un-substituted aromatic moieties can be positive for activity. nih.gov
Nature of the N-4 Substituent In a series of EGFR inhibitors, replacing a simple phenyl group with a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety at the N-4 position of a quinazoline core led to high antiproliferative activity.Larger, more complex, and specifically substituted aromatic systems at the N-4 position can significantly enhance potency by accessing additional binding interactions. mdpi.com
Linker Between Morpholine and Aromatic Ring In anticancer agents, inserting a flexible amino linkage between a thiazole (B1198619) ring and a benzoyl "A" ring improved aqueous solubility and oral bioavailability significantly compared to a carbonyl linker.The nature of the linker connecting different parts of the molecule can dramatically affect pharmacokinetic properties without necessarily reducing potency. nih.gov
Substitution on the Morpholine Ring In anticancer morpholine derivatives, the introduction of an alkyl substitution at the C-3 position of the morpholine ring led to an increase in activity.Substitution at other positions on the morpholine ring can further modulate the compound's interaction with its target. researchgate.nete3s-conferences.org

These examples from related but distinct chemical series demonstrate a common principle: each part of the molecule is amenable to modification to fine-tune its biological and pharmacokinetic properties. The insights gained from these analogs are essential for the rational design of new compounds based on the 2-Aminomethyl-4-(4-fluorobenzyl)morpholine scaffold. nih.gov

Mechanistic Elucidation at the Cellular and Molecular Level

Detailed Pathways of Receptor Activation and Signal Transduction

The principal mechanism of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine involves its agonistic activity at the 5-HT4 receptors, which are predominantly located on neurons within the enteric nervous system (ENS). coloproctol.orgnih.gov The activation of these G-protein coupled receptors initiates a well-defined signal transduction cascade.

Upon binding of the compound to the 5-HT4 receptor, it triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This activation stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, which ultimately leads to the facilitation of neurotransmitter release.

Table 1: Signal Transduction Pathway of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

StepComponentAction
12-Aminomethyl-4-(4-fluorobenzyl)morpholineBinds to and activates the 5-HT4 receptor
2Gs proteinActivated by the receptor, stimulates adenylyl cyclase
3Adenylyl cyclaseCatalyzes the conversion of ATP to cAMP
4cAMPSecond messenger that activates Protein Kinase A (PKA)
5Protein Kinase A (PKA)Phosphorylates target proteins, leading to cellular response

Downstream Cellular Events Modulating Gastrointestinal Physiology

The increase in intracellular cAMP and activation of PKA in enteric neurons, as a direct consequence of 5-HT4 receptor agonism, has a profound impact on gastrointestinal smooth muscle function. The primary downstream event is the enhanced release of the excitatory neurotransmitter, acetylcholine (B1216132) (ACh), from cholinergic nerve terminals within the myenteric plexus. coloproctol.org

This augmented release of acetylcholine leads to increased stimulation of muscarinic receptors on gastrointestinal smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events, including an increase in intracellular calcium levels, which is a critical step for muscle contraction. This results in enhanced contractility of the stomach and intestines, leading to accelerated gastric emptying and improved intestinal transit. coloproctol.org

Interplay with Neurotransmitter Systems in the Enteric Nervous System

The enteric nervous system is a complex network of neurons that utilizes a variety of neurotransmitters to regulate gastrointestinal function. The primary interaction of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is with the cholinergic system, as it potentiates the release of acetylcholine. coloproctol.org This targeted action on cholinergic neurons is a key feature of its prokinetic effect.

The interplay between the agonistic effects at 5-HT4 receptors and the antagonistic effects at 5-HT3 receptors by its metabolite provides a multifaceted approach to modulating gastrointestinal function. While the primary prokinetic action is driven by the 5-HT4 agonism and subsequent acetylcholine release, the 5-HT3 antagonism may offer additional benefits in managing associated symptoms.

Table 2: Neurotransmitter Interactions of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine and its Metabolite

Compound/MetaboliteTarget ReceptorEffectConsequence in ENS
2-Aminomethyl-4-(4-fluorobenzyl)morpholine5-HT4AgonistEnhanced Acetylcholine Release
Major Metabolite5-HT3AntagonistBlockade of Serotonergic Nociceptive Pathways

Molecular Docking and Computational Modeling for Binding Site Analysis

While specific molecular docking and computational modeling studies for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are not extensively available in public literature, the binding of its active form, Mosapride, and other 5-HT4 agonists has been the subject of pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.netacs.org These computational approaches have provided valuable insights into the key structural features required for effective binding to the 5-HT4 receptor.

Pharmacophore models for 5-HT4 agonists typically identify several key features essential for high-affinity binding. These include:

A basic nitrogen atom: This is a common feature in many neurotransmitter receptor ligands and is crucial for forming an ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor.

An aromatic ring: This feature often engages in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

A hydrogen bond acceptor: This group can form a hydrogen bond with specific amino acid residues, further stabilizing the ligand-receptor complex.

The morpholine (B109124) ring and the fluorobenzyl group of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine likely play significant roles in orienting the molecule within the binding site and establishing these critical interactions. The aminomethyl group provides the essential basic nitrogen. Computational studies on analogous benzamide (B126) derivatives have helped to refine the understanding of the steric and electronic requirements for optimal 5-HT4 receptor agonism. nih.govmdpi.com These models are instrumental in the rational design and development of new and more selective 5-HT4 receptor agonists.

Medicinal Chemistry and Rational Drug Design Implications

Design Principles for Novel 5-HT4 Receptor Agonists Based on the Scaffold

The rational design of novel 5-HT4 receptor agonists based on the 2-Aminomethyl-4-(4-fluorobenzyl)morpholine scaffold is guided by a deep understanding of the pharmacophoric requirements for potent and selective receptor activation. The design principles revolve around three key structural components: the basic amine, the central morpholine (B109124) ring, and the substituted benzyl (B1604629) group.

The primary aminomethyl group at the 2-position of the morpholine ring is crucial for establishing a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the 5-HT4 receptor. This interaction is a hallmark of many aminergic G-protein coupled receptor (GPCR) ligands and is considered a primary anchoring point for receptor binding and activation.

The morpholine ring itself is not merely a linker but an integral part of the pharmacophore. Its chair-like conformation orients the aminomethyl and the N-benzyl substituents in a specific spatial arrangement, which is critical for fitting into the receptor's binding pocket. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, potentially forming additional interactions with receptor residues and contributing to binding affinity. Furthermore, the physicochemical properties of the morpholine ring, such as its polarity and metabolic stability, are advantageous for developing drug-like molecules.

The 4-(4-fluorobenzyl) group attached to the morpholine nitrogen explores a hydrophobic pocket within the receptor. The benzyl moiety itself engages in hydrophobic interactions, while the fluorine atom at the para-position serves multiple roles. It can enhance binding affinity through favorable electronic interactions and, importantly, it can block a potential site of metabolic oxidation on the phenyl ring, thereby improving the pharmacokinetic profile of the compound. The position and nature of the substituent on the benzyl ring are critical determinants of both potency and selectivity.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are instrumental in refining these design principles. nih.gov By creating homology models of the 5-HT4 receptor and docking potential ligands, researchers can predict binding modes and affinities, guiding the synthesis of new analogs with improved properties. These studies help in understanding the spatial and electronic requirements of the receptor's binding site, allowing for the rational design of more effective agonists. nih.gov

Strategies for Structural Modification and Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to identify a clinical candidate. For the 2-Aminomethyl-4-(4-fluorobenzyl)morpholine scaffold, several strategies for structural modification and lead optimization are employed to improve its potency, selectivity, and pharmacokinetic profile.

Modification of the Basic Amine: While the primary amine is essential, its basicity can be fine-tuned to optimize interactions and pharmacokinetic properties. Conversion to secondary or tertiary amines, or incorporation into larger cyclic structures, can modulate pKa and lipophilicity. However, such modifications must be carefully considered to maintain the crucial ionic interaction with the receptor.

Alterations to the Morpholine Ring: The morpholine scaffold itself can be modified to explore different spatial arrangements of the key interacting groups. This can involve the introduction of substituents on the ring or its replacement with bioisosteric heterocyclic systems. Such changes can impact the conformational preferences of the molecule, potentially leading to improved receptor fit and enhanced activity.

Systematic Exploration of the Benzyl Substituent: The 4-fluorobenzyl group is a key area for structural modification. A systematic exploration of different substituents on the phenyl ring can lead to significant improvements in potency and selectivity. This includes varying the electronic nature (electron-donating or electron-withdrawing groups), size, and lipophilicity of the substituents. For instance, replacing the fluorine with other halogens, small alkyl groups, or polar functionalities can probe the steric and electronic limits of the hydrophobic pocket in the receptor.

Conformational Constraint: Introducing conformational rigidity into the molecule can be a powerful strategy to lock it into a bioactive conformation, thereby increasing affinity and potentially selectivity. This can be achieved by incorporating the flexible side chains into larger ring systems or by introducing double bonds or other rigidifying elements. nih.gov

Bivalent Ligand Approach: A more advanced strategy involves the design of bivalent ligands, where two pharmacophores are connected by a linker of optimal length. nih.govrsc.org This approach is based on the principle that GPCRs can form dimers or oligomers. A bivalent ligand could potentially bridge two receptor units, leading to a significant increase in binding affinity and altered signaling properties.

These structural modifications are typically guided by iterative cycles of design, synthesis, and biological testing, often supported by computational modeling to rationalize the observed structure-activity relationships (SAR).

Development of Analogs with Improved Selectivity and Potency

The development of analogs of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine with improved selectivity and potency is a primary goal of medicinal chemistry efforts in this area. High potency is desirable to achieve a therapeutic effect at lower doses, while high selectivity is crucial to minimize off-target side effects.

Improving Potency: Potency can be enhanced by optimizing the interactions of the ligand with the 5-HT4 receptor. This involves fine-tuning the key pharmacophoric elements to maximize binding affinity. For example, subtle changes to the substitution pattern on the benzyl ring can lead to a better fit in the hydrophobic pocket, resulting in a significant increase in potency. The choice of substituents is guided by an understanding of the electronic and steric properties that favor binding.

Enhancing Selectivity: Selectivity against other serotonin (B10506) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) and other GPCRs is a critical aspect of developing a safe and effective drug. Selectivity can be achieved by exploiting the subtle differences in the binding pockets of different receptors. For instance, introducing bulky substituents that are accommodated by the 5-HT4 receptor but clash with the binding sites of other receptors can impart selectivity. The stereochemistry of the molecule can also play a crucial role in selectivity, as different receptor subtypes may have distinct stereochemical preferences. The development of enantiomerically pure compounds is often a key step in achieving high selectivity. nih.gov

The following table illustrates hypothetical structure-activity relationships for analogs of the parent scaffold, demonstrating how modifications can impact potency and selectivity.

Analog Modification 5-HT4 Potency (EC50, nM) Selectivity vs. 5-HT3
Parent Scaffold 4-Fluorobenzyl10100-fold
Analog 1 4-Chlorobenzyl8120-fold
Analog 2 4-Methylbenzyl1580-fold
Analog 3 3,4-Dichlorobenzyl5200-fold
Analog 4 N-Methylaminomethyl2590-fold

This table is for illustrative purposes and does not represent actual experimental data.

Application in the Design of Prodrugs and Enhanced Delivery Systems

The 2-Aminomethyl-4-(4-fluorobenzyl)morpholine scaffold can be incorporated into prodrugs to overcome pharmacokinetic challenges, such as poor absorption, rapid metabolism, or limited brain penetration. A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body through enzymatic or chemical transformation.

For central nervous system (CNS) applications, crossing the blood-brain barrier (BBB) is a major hurdle for many drugs. Prodrug strategies can be employed to increase the lipophilicity of the molecule, facilitating its passive diffusion across the BBB. For instance, the primary amine of the 2-aminomethyl group can be temporarily masked with a lipophilic promoiety, which is later cleaved by enzymes in the brain to release the active drug.

Another approach is to design prodrugs that are substrates for specific transporters expressed at the BBB. This can facilitate active transport into the brain, leading to higher brain concentrations of the drug.

Enhanced delivery systems, such as liposomes or nanoparticles, can also be utilized to improve the delivery of drugs based on this scaffold. By encapsulating the drug, these systems can protect it from premature degradation and facilitate its transport to the target site.

Morpholine Scaffold as a Versatile Pharmacophore in Drug Discovery

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net Its versatility stems from a combination of favorable physicochemical properties and its ability to serve as a versatile template for the spatial arrangement of pharmacophoric groups.

Physicochemical Properties: The morpholine ring imparts a degree of polarity to a molecule, which can improve aqueous solubility and reduce the risk of high lipophilicity-related toxicity. The nitrogen atom is basic, allowing for salt formation to further enhance solubility and facilitate formulation. The ether oxygen can act as a hydrogen bond acceptor, contributing to binding interactions.

Metabolic Stability: The morpholine ring is generally metabolically stable, which is a desirable property for drug candidates. Its saturated nature makes it less susceptible to oxidative metabolism compared to aromatic rings.

Synthetic Accessibility: The synthesis of morpholine derivatives is well-established, allowing for the facile generation of diverse libraries of compounds for screening and lead optimization. e3s-conferences.org

Toxicological Considerations and Safety Pharmacology Research

In Vitro Cytotoxicity and Genotoxicity Assessments

A comprehensive search of scientific literature and toxicology databases did not yield any specific studies on the in vitro cytotoxicity or genotoxicity of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Consequently, there is no available data from assays such as bacterial reverse mutation tests (Ames test), in vitro micronucleus assays, or chromosomal aberration tests to characterize its potential for causing genetic damage or its cytotoxic effects on various cell lines.

In Vivo Safety Evaluations and Tolerability Studies

There are no publicly available results from in vivo safety evaluations or tolerability studies conducted on 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Information regarding acute toxicity (e.g., LD50 values), repeat-dose toxicity, or general tolerability in animal models has not been published in the scientific literature.

Characterization of Potential Organ-Specific Effects

No studies have been identified that characterize potential organ-specific effects resulting from exposure to 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Safety data sheets indicate that it may cause respiratory irritation, but detailed toxicological studies investigating effects on specific organs following single or repeated exposure are not available. aksci.com

Irritation and Sensitization Potential

Information regarding the irritation potential of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is derived from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). aksci.com The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A). aksci.com

Contact with the skin may lead to inflammation characterized by itching, scaling, reddening, or blistering. aksci.com Eye contact can result in redness, pain, and potentially severe damage. aksci.com

There is no available data from recognized sensitization assays, such as the local lymph node assay (LLNA) or guinea pig maximization test, to determine the skin sensitization potential of this compound.

Table 1: GHS Hazard Classification for Irritation

Hazard Classification Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation
Serious Eye Irritation Category 2A H319: Causes serious eye irritation

This data is based on GHS classifications provided by chemical suppliers and not on detailed study reports. aksci.com

Identification and Characterization of Metabolites

No studies on the metabolism of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine have been published. Research into its absorption, distribution, metabolism, and excretion (ADME) profile has not been made publicly available. Therefore, there is no information on its metabolic pathways or the identity of any potential metabolites.

Table of Compounds Mentioned

Compound Name

Advanced Research Avenues and Future Perspectives

Exploration of Broader Pharmacological Applications for Morpholine (B109124) Derivatives

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic uses. ontosight.aie3s-conferences.org This structural motif is valued for its ability to improve physicochemical properties such as solubility and for its capacity to engage in molecular interactions with biological targets. e3s-conferences.orgresearchgate.net The established success of morpholine-containing drugs provides a strong rationale for exploring new therapeutic applications for derivatives like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

Current research on morpholine derivatives spans a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications. ontosight.aiacs.org For instance, the morpholine ring is a key component in the EGFR inhibitor Gefitinib (used in cancer therapy), the antibiotic Linezolid, and the antidepressant Moclobemide. researchgate.netresearchgate.net This diversity highlights the potential for morpholine-containing compounds to be adapted for various biological targets. Future research could systematically screen 2-Aminomethyl-4-(4-fluorobenzyl)morpholine and its analogs against a panel of receptors, enzymes, and ion channels to uncover novel bioactivities, potentially in areas like neurodegenerative diseases, metabolic disorders, or infectious diseases. ontosight.ai

Table 1: Examples of Marketed Drugs Containing the Morpholine Scaffold

Drug NameTherapeutic ClassPrimary Mechanism of Action
Gefitinib AnticancerEpidermal Growth Factor Receptor (EGFR) inhibitor
Linezolid AntibioticInhibits bacterial protein synthesis
Moclobemide AntidepressantReversible inhibitor of monoamine oxidase A (MAO-A) researchgate.net
Reboxetine AntidepressantSelective norepinephrine (B1679862) reuptake inhibitor
Fenpropimorph FungicideInhibits sterol biosynthesis in fungi researchgate.net

Integration of Biocatalysis in Synthetic Routes

Conventional chemical synthesis often relies on harsh conditions and toxic reagents. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling green alternative, characterized by mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov The integration of biocatalytic steps into the synthesis of morpholine derivatives represents a significant avenue for future research.

Advancements in Asymmetric Synthesis Techniques for Improved Efficiency

The 2-position of the morpholine ring in 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As enantiomers of a drug can have vastly different pharmacological and toxicological profiles, the ability to selectively synthesize the desired one is crucial. Asymmetric synthesis is therefore a key area of ongoing research.

Recent advancements have moved beyond classical resolution methods towards more efficient catalytic approaches. Transition-metal-catalyzed asymmetric hydrogenation is a powerful technique for producing 2-substituted chiral morpholines with high enantiomeric excess (up to 99% ee). rsc.orgnih.govsemanticscholar.org This method often involves using a chiral catalyst, such as a bisphosphine-rhodium complex, to guide the stereochemical outcome of the reaction. nih.gov Another promising area is organocatalysis, which uses small organic molecules, like proline derivatives, to catalyze enantioselective reactions. researchgate.netfrontiersin.org Future research will likely focus on developing novel, more efficient, and cost-effective catalysts and applying them to the gram-scale synthesis of enantiomerically pure 2-aminomethylmorpholine precursors, which are essential for drug development. semanticscholar.org

Computational Chemistry Approaches for Structure-Based Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new drug candidates. researchgate.netlongdom.org These in silico methods can be applied to 2-Aminomethyl-4-(4-fluorobenzyl)morpholine to predict its interactions with biological targets and to guide the synthesis of more potent and selective analogs.

Techniques like molecular docking are used to predict the preferred binding orientation of a molecule to its target protein, helping to elucidate its mechanism of action. mdpi.com For instance, computational studies on morpholine-substituted tetrahydroquinolines have successfully predicted their binding interactions within the active site of the mTOR protein, a key target in cancer therapy. researchgate.net Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted protein-ligand complex over time. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of potency for newly designed molecules. longdom.org Applying these computational approaches can prioritize the synthesis of the most promising derivatives of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, saving significant time and resources in the drug development pipeline. researchgate.net

Potential for Combination Therapies and Drug Repurposing Strategies

Two key strategies for accelerating the clinical application of compounds are drug repurposing and combination therapy. Drug repurposing involves finding new therapeutic uses for existing or previously studied drugs, which is often faster and less expensive than developing a new drug from scratch because safety profiles are typically already established. mdpi.com Combination therapy, the use of two or more drugs together, can achieve synergistic effects, overcome drug resistance, or reduce the toxicity of individual agents. nih.gov

Given the diverse bioactivities of the morpholine scaffold, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine could be a candidate for repurposing in different disease areas. e3s-conferences.org For example, if its primary activity is in the CNS, it could be screened for efficacy in oncology, as many molecular targets are common to both fields. nih.gov Furthermore, the compound could be evaluated in combination with existing standard-of-care drugs. A synergistic interaction could allow for lower doses of each compound, potentially reducing side effects and increasing the therapeutic window. nih.gov Future research should explore these strategies to maximize the therapeutic value of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine beyond its initial intended application.

Q & A

Q. What are the established synthetic routes for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine?

The compound is synthesized via asymmetric synthesis using intermediates like 3-chloro-1-(4-fluorobenzylamino)-2-propanol. Key steps include cyclization to form the morpholine ring and subsequent reduction/amination. This method yields enantiomers with high enantiomeric excess (92.8% ee), critical for its role as an intermediate in mosapride production .

Q. Which analytical techniques are essential for characterizing this compound?

  • Mass Spectrometry (MS): Exact mass determination (224.12 g/mol) confirms molecular identity .
  • Nuclear Magnetic Resonance (NMR): Structural elucidation via 1H and 13C NMR (e.g., δ = 3.86 ppm for morpholine protons) .
  • Chiral HPLC: Resolves enantiomers for pharmacological evaluation .

Q. What is the pharmacological significance of the morpholine moiety in this compound?

The morpholine ring enhances metabolic stability, solubility, and target affinity. It acts as a pharmacophore in mosapride, a gastroprokinetic agent, by modulating serotonin (5-HT4) receptor activity .

Q. How is this compound identified as a pharmaceutical impurity?

It is listed as a degradation product or intermediate in drugs like mosapride. Impurity profiling uses HPLC-MS to detect trace levels (e.g., 0.1% threshold) during quality control .

Q. What are the recommended storage conditions for this compound?

Store at controlled room temperature (20–25°C) in airtight containers to prevent hydrolysis or oxidation, as suggested by stability studies .

Advanced Research Questions

Q. How can enantiomeric synthesis be optimized for higher yield and purity?

  • Chiral Resolution: Use (+)- or (-)-N-tert-toluenesulfonylglutamic acid for salt formation to separate enantiomers .
  • Catalytic Asymmetric Synthesis: Explore transition metal catalysts (e.g., Ru or Rh complexes) to improve enantioselectivity .

Q. What methodologies detect nitrosamine impurities in morpholine derivatives?

  • LC-MS/MS: Quantifies nitrosomorpholine (NMOR) using fragmentation patterns (e.g., m/z 116.05 for C4H8N2O2) .
  • In Silico Prediction: Assess nitrosation risk by modeling reaction kinetics between morpholine and nitrite .

Q. How does substitution on the morpholine ring influence biological activity?

  • Fluorobenzyl Group: Enhances lipophilicity and receptor binding via hydrophobic interactions.
  • Aminomethyl Side Chain: Facilitates hydrogen bonding with active-site residues (e.g., in 5-HT4 receptors) .

Q. What degradation pathways are observed under stress conditions?

  • Oxidative Degradation: Forms N-oxide derivatives under light exposure.
  • Hydrolytic Cleavage: Morpholine ring opens in acidic/basic conditions, producing secondary amines .

Q. Which in vivo models are suitable for pharmacokinetic studies?

  • Rodent Models: Evaluate oral bioavailability and tissue distribution using radiolabeled (14C) compound.
  • Metabolite Identification: Use bile-duct cannulated rats to isolate Phase I/II metabolites via UPLC-QTOF .

Data Contradictions and Resolutions

  • CAS Number Discrepancies:
    • cites CAS 174561-70-7, while lists 112914-13-3. These may represent enantiomers, salts (e.g., citrate), or synthetic intermediates. Confirm identity via analytical data (e.g., NMR, MS) .
  • Toxicity Data Gaps:
    While morpholine is an irritant, specific toxicity data for this derivative is limited. Extrapolate from structural analogs and conduct Ames tests for mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.